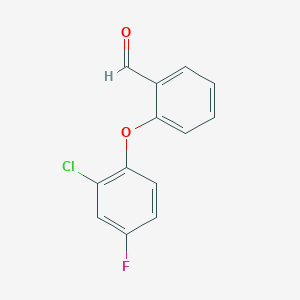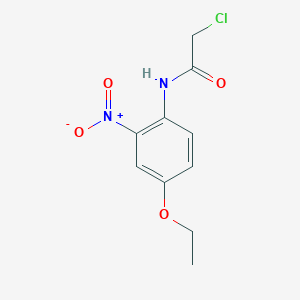
2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C10H11ClN2O4 . It has a molecular weight of 258.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClN2O4/c1-2-17-7-3-4-8 (12-10 (14)6-11)9 (5-7)13 (15)16/h3-5H,2,6H2,1H3, (H,12,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 258.66 .Applications De Recherche Scientifique
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has identified potential applications of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide in the fields of anticancer, anti-inflammatory, and analgesic agents. A study developed novel series of acetamide derivatives, which were assessed for their activities against breast cancer, neuroblastoma, and for anti-inflammatory and analgesic effects. The study concluded that certain derivatives exhibited significant anticancer, anti-inflammatory, and analgesic activities, suggesting their potential as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Herbicide Metabolism and Environmental Impact
Studies have explored the metabolism of chloroacetamide herbicides, including this compound, in human and rat liver microsomes. This research is crucial for understanding the environmental and health impacts of these herbicides. One such study found differences in how rat and human liver microsomes metabolize these herbicides, which has implications for their environmental fate and potential health risks (Coleman, Linderman, Hodgson, & Rose, 2000).
Photocatalytic Degradation Studies
The photocatalytic degradation of related compounds has been investigated, providing insights into environmental remediation strategies. For example, a study on the photocatalytic degradation of acetaminophen, a compound structurally similar to this compound, showed effective degradation under UV light, highlighting the potential for photocatalytic methods in treating water contaminated with similar compounds (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Soil Interaction and Herbicide Efficacy
The interaction of chloroacetamide herbicides with soil and their efficacy in agricultural applications have been studied. One research indicated that soil properties significantly affect the adsorption, mobility, and efficacy of these herbicides, with implications for agricultural practices and environmental safety (Peter & Weber, 1985).
Metabolism in Plant Seedlings
Research into the metabolism of acetochlor, a compound related to this compound, in various plant species, has provided insights into the mechanisms of herbicide selectivity and tolerance. It was found that tolerant plant seedlings metabolize acetochlor more readily than susceptible plants, suggesting that metabolism plays a key role in herbicide selectivity (Breaux, 1987).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The specific mode of action of This compound It’s known that compounds with similar structures can react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that This compound might interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by This compound Compounds with similar structures have been shown to affect the benzenetriol pathway . This suggests that This compound might have similar effects on biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s molecular weight (25866) and structure suggest that it may have reasonable bioavailability .
Result of Action
The molecular and cellular effects of This compound Compounds with similar structures have shown anticancer activity against certain types of cancer cells . This suggests that This compound might have similar effects.
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s solubility and reactivity can be influenced by the pH and ionic strength of its environment.
Propriétés
IUPAC Name |
2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-2-17-7-3-4-8(12-10(14)6-11)9(5-7)13(15)16/h3-5H,2,6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOMGOJVUYOLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide](/img/structure/B2692760.png)
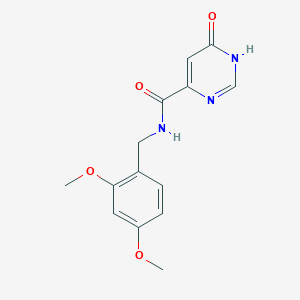
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2692763.png)
![5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2692764.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2692765.png)
![2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692768.png)
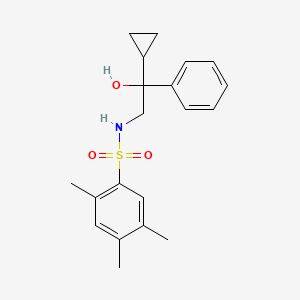
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2692772.png)
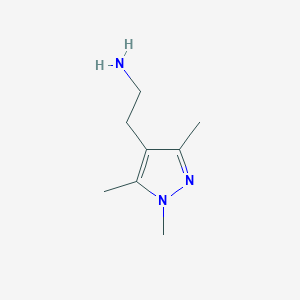
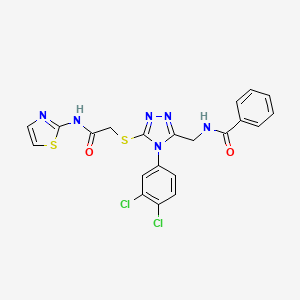
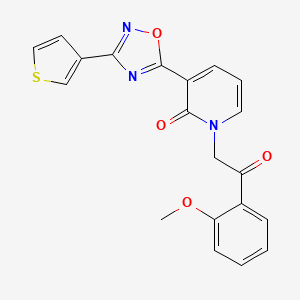
![sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate](/img/structure/B2692781.png)

